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Compound of Interest

Compound Name: Diethyl L-cystinate

Cat. No.: B1588165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
L-Cystinate and its dihydrochloride salt, focusing on Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental

spectra in public databases, this guide combines available data with predicted spectroscopic

characteristics based on the compound's structure and analogous molecules. Detailed,

generalized experimental protocols for acquiring this data are also provided.

Compound Overview
Diethyl L-cystinate is the diethyl ester derivative of the amino acid L-cystine. It is often

handled in its more stable dihydrochloride salt form. Understanding the spectroscopic

characteristics of both the free base and the salt is crucial for its identification, purity

assessment, and quality control in research and development.

Diethyl L-Cystinate

Molecular Formula: C10H20N2O4S2[1]

Molecular Weight: 296.4 g/mol [1]

Exact Mass: 296.08644947 Da[1]

Diethyl L-Cystinate Dihydrochloride
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Molecular Formula: C10H22Cl2N2O4S2

Molecular Weight: 369.33 g/mol

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Diethyl L-
Cystinate and its dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific experimental NMR data for diethyl L-cystinate is not readily available. The

following are predicted chemical shifts based on the structure and data from similar amino acid

esters. The presence of the dihydrochloride salt will cause a significant downfield shift for

protons near the amine groups (α-CH and β-CH₂).

Table 1: Predicted ¹H NMR Data

Protons
Predicted Chemical
Shift (δ ppm) - Free
Base

Predicted Chemical
Shift (δ ppm) -
Dihydrochloride

Multiplicity

Ethyl CH₃ ~1.2-1.3 ~1.2-1.4 Triplet

Ethyl CH₂ ~4.1-4.3 ~4.2-4.4 Quartet

α-CH ~3.5-3.7 ~4.0-4.3 Triplet

β-CH₂ ~2.9-3.2 ~3.2-3.5 Doublet of Doublets

NH₂ Broad, ~1.5-3.0
Broad, ~8.0-9.0 (as

NH₃⁺)
Singlet

Table 2: Predicted ¹³C NMR Data
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Carbon
Predicted Chemical Shift
(δ ppm) - Free Base

Predicted Chemical Shift
(δ ppm) - Dihydrochloride

Ethyl CH₃ ~14 ~14

Ethyl CH₂ ~61 ~62

α-C ~53 ~54

β-C ~40 ~41

Carbonyl C=O ~172 ~170

Infrared (IR) Spectroscopy
Note: The following are characteristic expected absorption bands. The dihydrochloride salt will

show a prominent broad absorption for the N-H stretching of the ammonium salt.

Table 3: Expected FT-IR Absorption Bands

Functional Group
Expected
Wavenumber
(cm⁻¹) - Free Base

Expected
Wavenumber
(cm⁻¹) -
Dihydrochloride

Intensity

N-H Stretch (Amine) 3300-3500 - Medium, Doublet

N-H Stretch

(Ammonium)
- 2500-3200 (broad) Strong, Broad

C-H Stretch (Aliphatic) 2850-3000 2850-3000 Medium-Strong

C=O Stretch (Ester) 1735-1750 1735-1750 Strong

N-H Bend (Amine) 1590-1650 - Medium

N-H Bend

(Ammonium)
- 1500-1600 Medium

C-O Stretch (Ester) 1000-1300 1000-1300 Strong

S-S Stretch 400-500 400-500 Weak
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Ionization Mode Calculated [M+H]⁺

Diethyl L-Cystinate ESI+ 297.0939

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the

dihydrochloride salt). Add a small amount of a reference standard (e.g., TMS) if the solvent

does not contain one.

Data Acquisition:

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

Typical parameters for ¹H NMR include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically

16 or more).

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of

scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

FT-IR Spectroscopy
Sample Preparation:
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Solid Samples (Dihydrochloride salt): Prepare a KBr pellet by grinding a small amount of

the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small

amount of the solid sample directly on the ATR crystal.

Liquid/Oily Samples (Free base): Place a drop of the neat liquid between two salt plates

(e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the prepared sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final

concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of

formic acid (0.1%) to promote ionization in positive ion mode.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Use Electrospray Ionization (ESI) as the ion source, typically in positive ion mode to

observe the [M+H]⁺ ion.

Acquire data over a mass range appropriate for the expected molecular ion (e.g., m/z 100-

500).
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Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. High-

resolution mass spectrometry can be used to confirm the elemental composition.

Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of Diethyl L-Cystinate.
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Caption: Synthesis and Spectroscopic Characterization Workflow for Diethyl L-Cystinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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